N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiophene moiety linked to a benzamide structure through a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.
Attachment of the Pyrrolidinone Ring: The benzothiophene derivative is then reacted with succinic anhydride to introduce the pyrrolidinone ring.
Formation of the Benzamide Linkage: Finally, the intermediate product is coupled with 3-aminobenzamide under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can intercalate with DNA, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(1-benzofuran-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the specific positioning of the benzothiophene moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and drug development.
Biological Activity
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique molecular structure that combines a benzothiophene moiety with a 2,5-dioxopyrrolidine group. The compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂S |
Molecular Weight | 342.41 g/mol |
CAS Number | 921570-18-5 |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, a derivative demonstrated potent protective activity in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The compound exhibited an effective dose (ED50) of 23.7 mg/kg in the MES test and showed promising results in drug-resistant epilepsy models .
Antinociceptive Effects
In addition to anticonvulsant activity, this compound has shown significant antinociceptive effects. In animal models, it was found to inhibit pain responses effectively, likely through mechanisms involving sodium/calcium current inhibition and transient receptor potential vanilloid 1 (TRPV1) receptor antagonism .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
Collapsin Response Mediator Protein 2 (CRMP2) : The compound is believed to decrease phosphorylation levels of CRMP2 in cortical tissues, influencing nociceptive signaling pathways and modulating the function of voltage-gated ion channels.
ADME-Tox Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of this compound have been evaluated in vitro. The compound demonstrated favorable permeability characteristics and metabolic stability with no significant hepatotoxicity observed at concentrations up to 10 μM .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticonvulsant Activity : A study reported that a hybrid pyrrolidine derivative exhibited broad-spectrum anticonvulsant properties across multiple mouse models. The lead compound from this study displayed an ED50 comparable to established antiepileptic drugs .
- Antinociceptive Study : Another research highlighted the effectiveness of a related compound in reducing formalin-induced pain responses in rodents, suggesting potential for treating neuropathic pain conditions .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17-6-7-18(23)21(17)15-3-1-2-13(11-15)19(24)20-14-4-5-16-12(10-14)8-9-25-16/h1-5,8-11H,6-7H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDBGMLYUZIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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